molecular formula C14H16N2O3 B1273870 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one CAS No. 5136-16-3

5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No. B1273870
CAS RN: 5136-16-3
M. Wt: 260.29 g/mol
InChI Key: GMAHGFPYDWPUKV-UHFFFAOYSA-N
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Description

5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is a chemical compound with the linear formula C14H16N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .


Molecular Structure Analysis

In a similar molecule, the heterocyclic ring adopts an envelope conformation with the plane through the five coplanar atoms making a dihedral angle of 88.99 (4)° with the benzene ring, which adopts an axial orientation . The thionyl, acetyl, and methyl groups all have equatorial orientations .


Chemical Reactions Analysis

The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . Also, fused isoxazolo [5,4-d]pyrimidine and pyrazolo [3,4-d]pyrimidine were obtained by the treatment of 5-acetyl derivative with hydroxyl amine and/or hydrazine hydrate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.295 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

This compound has been studied for its potential in combating bacterial strains such as MRSA and E. coli . The pyrimidinone derivatives exhibit promising results in inhibiting the growth of these bacteria, which is crucial given the rising concern over antibiotic resistance .

Insecticidal Activity

Derivatives of this compound have shown considerable insecticidal activity, particularly against A. gossypii . This opens up avenues for developing new pesticides that could be more effective and possibly less harmful to the environment compared to current options .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive compounds. Its reactivity allows for the creation of diverse molecules with potential pharmacological applications, including antiviral, antidiabetic, and neurotropic activities .

Material Science

In material science, the compound’s structural properties, such as its envelope conformation and intermolecular hydrogen bonding capabilities, could be exploited in the design of new materials with specific mechanical or chemical properties .

Crystallography and Structural Analysis

The compound’s crystal structure has been elucidated, revealing insights into its molecular conformation. This information is valuable for researchers in the field of crystallography and can aid in the understanding of molecular interactions and stability .

Pharmaceutical Research

Given the compound’s structural flexibility and biological activity, it is a candidate for pharmaceutical research, where it could be modified to enhance its efficacy or reduce side effects in therapeutic applications .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-12(9(2)17)13(16-14(18)15-8)10-4-6-11(19-3)7-5-10/h4-7,13H,1-3H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAHGFPYDWPUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384753
Record name 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

CAS RN

5136-16-3
Record name 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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